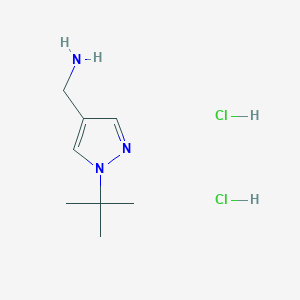
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The InChI code for “4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide” is 1S/C9H13BrN2O/c1-3-11(4-2)9(13)8-5-7(10)6-12-8/h5-6,12H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Bromination Techniques
Bromination of Pyrroles : Ester-, cyano-, and carboxamide-substituted 1H-pyrroles undergo electrophilic aromatic bromination under specific conditions, highlighting a method to prepare bromopyrroles efficiently. This technique has been applied to synthesize marine natural products under biomimetic conditions (Wischang & Hartung, 2011).
Regioselective Bromination : A substrate-controlled regioselective bromination approach has been described, where tetra-butyl ammonium tribromide reacts with pyrrole-2-carboxamide substrates, yielding predominantly 5-brominated species. This finding indicates a significant advancement in the selective functionalization of pyrroles (Gao et al., 2018).
Novel Compounds Synthesis
Heterocycles Synthesis : Synthesis efforts have led to the development of pyrazine-substituted 1H-pyrrole-2-carboxamides and related tethered heterocycles, contributing to drug discovery programs. The routes to these compounds were largely absent from scientific literature before, highlighting the novelty of this research (Howells et al., 2022).
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : A Cu-catalyzed method for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported, offering green and economical approaches toward these compounds. This method represents a significant contribution to the efficient synthesis of complex molecules (Wang et al., 2017).
Propriétés
IUPAC Name |
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOVQMGABONHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2638924.png)


![9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2638930.png)
![4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2638931.png)
![Methyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2638934.png)

![Ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638937.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2638938.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2638940.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2638942.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)
